molecular formula C7H9N3O2 B1208478 2,4-Diamino-6-nitrotoluene CAS No. 6629-29-4

2,4-Diamino-6-nitrotoluene

Cat. No.: B1208478
CAS No.: 6629-29-4
M. Wt: 167.17 g/mol
InChI Key: DFZSBQYOXAUYCB-UHFFFAOYSA-N
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Scientific Research Applications

2,4-Diamino-6-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Safety and Hazards

While specific safety and hazards information for 2,4-Diamino-6-nitrotoluene is not available, it is known that nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT), from which this compound can be derived, pose significant environmental and safety hazards .

Future Directions

The bioremediation potential of bacteria like Bacillus cereus strain T4 and Pseudomonas fluorescens in degrading nitroaromatic compounds like TNT into less harmful end products such as 2,4-Diamino-6-nitrotoluene is promising . These bacteria may be explored for the bioremediation of TNT-contaminated effluents in future field-scale applications .

Mechanism of Action

Target of Action

The primary targets of 2,4-Diamino-6-nitrotoluene are the nitroreductase enzymes present in various microorganisms . These enzymes play a crucial role in the reduction of nitro groups in nitroaromatic compounds .

Mode of Action

This compound interacts with its targets, the nitroreductase enzymes, through a series of reduction reactions . The nitro groups in the compound are reduced to nitroso groups, hydroxylamine, and finally to amines . This interaction results in the transformation of this compound into different metabolites .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the nitrotoluene degradation pathway . In this pathway, the compound is first reduced to aminodinitrotoluenes, which are then further reduced to diaminonitrotoluenes . One of the diaminonitrotoluenes, this compound, is further transformed to a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is readily absorbed and metabolized by various organisms . It is transformed into different metabolites, including 2,4-dinitrotoluene and this compound

Result of Action

The result of the action of this compound is the transformation of the compound into different metabolites, including 2,4-dinitrotoluene and this compound . These metabolites are less harmful and can be further degraded by other microorganisms .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nitrate-reducing conditions . Under these conditions, certain species of Pseudomonas fluorescens can reduce 2,4,6-trinitrotoluene to aminodinitrotoluenes, which are then further reduced to diaminonitrotoluenes . The compound’s action, efficacy, and stability can thus be influenced by the presence of specific microorganisms and environmental conditions .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-6-nitrotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with enzymes such as nitroreductases, which catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation and degradation of nitroaromatic compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In microbial cells, it has been observed to induce oxidative stress, leading to the activation of stress response pathways. This compound can also affect cell signaling pathways by modulating the activity of kinases and phosphatases, thereby influencing gene expression and cellular metabolism. In mammalian cells, this compound has been shown to interfere with mitochondrial function, leading to alterations in energy metabolism and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in either inhibition or activation of their catalytic activity. For instance, the binding of this compound to nitroreductases leads to the reduction of the nitro group, generating reactive intermediates that can interact with other biomolecules. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression profiles. These temporal effects highlight the importance of controlling experimental conditions to ensure reproducibility and accuracy in research .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, as well as hematological abnormalities. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of critical metabolic pathways. It is essential to carefully monitor and adjust dosages in experimental studies to avoid toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the biotransformation of nitroaromatic compounds. The compound is metabolized by nitroreductases and other oxidoreductases, leading to the formation of amino derivatives and other reactive intermediates. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In microbial cells, the compound is taken up through active transport mechanisms, while in mammalian cells, it can diffuse across cell membranes or be transported by solute carriers. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of the compound within these compartments can influence its activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can accumulate in the mitochondria, where it can interfere with mitochondrial respiration and induce oxidative stress. Additionally, this compound can localize to the nucleus, where it may interact with DNA and histones, leading to changes in chromatin structure and gene expression. The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-nitrotoluene can be synthesized through various methods. One common synthetic route involves the nitration of 2,4-diaminotoluene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, polyamines, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and nitro groups on the aromatic ring.

Properties

IUPAC Name

4-methyl-5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZSBQYOXAUYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216498
Record name 2,4-Diamino-6-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-29-4
Record name 2,4-Diamino-6-nitrotoluene
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Record name 2,4-Diamino-6-nitrotoluene
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Record name 2,4-Diamino-6-nitrotoluene
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Record name 2,4-Diamino-6-nitrotoluene
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Record name 2,4-Diamino-6-nitrotoluene
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Record name 4-METHYL-5-NITRO-1,3-BENZENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-diamino-6-nitrotoluene?

A1: this compound has a molecular formula of C7H9N3O2 and a molecular weight of 183.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Techniques like 15N NMR spectrometry have been particularly useful in understanding its binding mechanisms with soil components like humic acid .

Q3: How is this compound formed?

A3: this compound is a significant metabolite formed during the anaerobic biodegradation of 2,4,6-trinitrotoluene (TNT). Microorganisms often employ a reductive pathway, sequentially converting TNT to aminodinitrotoluenes (like 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) and ultimately to this compound , , , , , , ).

Q4: Can this compound be further degraded?

A4: While often persistent, some microorganisms demonstrate the ability to further degrade this compound. Research highlights the role of enzymes like lignin peroxidase in its oxidative transformation . Studies also show its potential conversion to aliphatic polar products, potentially organic acids, by specific bacterial strains .

Q5: What are the implications of this compound accumulation during TNT degradation?

A5: The accumulation of this compound can hinder the complete bioremediation of TNT-contaminated sites. Research shows that it can inhibit the degradation of TNT and its own removal might cease completely if it accumulates above certain levels .

Q6: How does this compound interact with soil components?

A6: 15N NMR studies reveal that this compound undergoes nucleophilic addition reactions with quinone and carbonyl groups present in soil humic acid. This interaction leads to the formation of both heterocyclic and nonheterocyclic condensation products, significantly influencing its fate in the environment .

Q7: How does the presence of enzymes influence the environmental fate of this compound?

A7: Enzymes like horseradish peroxidase can catalyze an increase in the incorporation of this compound into humic acid. This enzymatic activity can shift the binding mechanism towards imine formation, impacting its persistence and mobility in soil .

Q8: Does this compound pose any environmental risks?

A8: While research on the specific ecological effects of this compound is ongoing, its presence as a byproduct of TNT degradation raises concerns. Understanding its persistence, mobility, and potential toxicity in various environmental matrices is crucial for developing effective remediation strategies .

Q9: What analytical techniques are employed to detect and quantify this compound?

A9: Several methods are available for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with various detection techniques like ultraviolet (UV) absorbance or mass spectrometry is commonly used , . Thin layer chromatography (TLC) also serves as a valuable tool for separating TNT and its degradation products, including this compound .

Q10: How can we ensure the accuracy and reliability of these analytical methods?

A10: Rigorous validation of analytical methods is essential. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness to ensure reliable and reproducible results for the detection and quantification of this compound in various matrices .

Q11: What is known about the toxicity of this compound?

A11: While more research is needed to fully understand its toxicological profile, studies indicate that this compound might exhibit lower acute toxicity compared to its parent compound, TNT, and some other TNT transformation products .

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